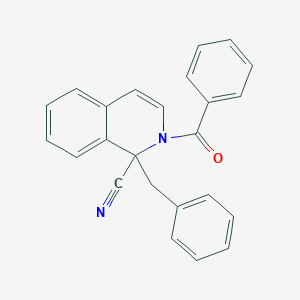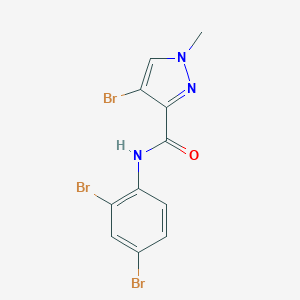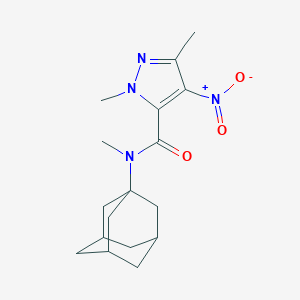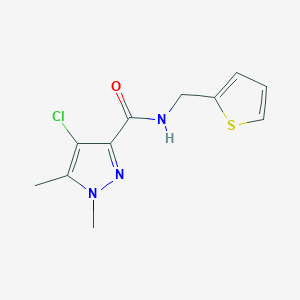
2-Benzoyl-1-benzylisoquinoline-1-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Benzoyl-1-benzylisoquinoline-1-carbonitrile, also known as C16, is a synthetic compound that has been extensively studied for its potential applications in various fields of scientific research. This compound belongs to the isoquinoline family and is known for its unique chemical structure and properties.
科学研究应用
2-Benzoyl-1-benzylisoquinoline-1-carbonitrile has been found to have potential applications in various fields of scientific research, including medicinal chemistry, pharmacology, and neuroscience. In medicinal chemistry, this compound has been studied as a potential drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease. In pharmacology, this compound has been studied for its potential as a modulator of ion channels and receptors. In neuroscience, this compound has been studied for its potential as a neuroprotective agent and for its effects on neuronal signaling pathways.
作用机制
The mechanism of action of 2-Benzoyl-1-benzylisoquinoline-1-carbonitrile is not fully understood, but it is believed to act through modulation of ion channels and receptors. This compound has been found to bind to the N-methyl-D-aspartate (NMDA) receptor and to modulate its activity. It has also been found to modulate the activity of voltage-gated potassium channels and to inhibit the activity of voltage-gated calcium channels.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including neuroprotective effects, anti-inflammatory effects, and anti-cancer effects. In animal studies, this compound has been found to protect neurons from oxidative stress and to improve cognitive function. It has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In cancer studies, this compound has been found to inhibit the growth of cancer cells and to induce apoptosis.
实验室实验的优点和局限性
One advantage of using 2-Benzoyl-1-benzylisoquinoline-1-carbonitrile in lab experiments is its unique chemical structure and properties, which make it a useful tool for studying various biological processes. However, one limitation of using this compound is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental conditions.
未来方向
There are many potential future directions for research on 2-Benzoyl-1-benzylisoquinoline-1-carbonitrile. One direction is to further investigate its potential as a drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease. Another direction is to study its effects on different ion channels and receptors to better understand its mechanism of action. Additionally, future research could explore the use of this compound in combination with other compounds to enhance its therapeutic effects.
合成方法
The synthesis of 2-Benzoyl-1-benzylisoquinoline-1-carbonitrile involves the reaction of 2-nitrobenzaldehyde with benzylamine, followed by reduction of the resulting imine with sodium borohydride. The resulting product is then treated with acetic anhydride and sodium acetate to produce this compound. This synthesis method has been extensively studied and optimized for high yield and purity.
属性
| 16576-35-5 | |
分子式 |
C24H18N2O |
分子量 |
350.4 g/mol |
IUPAC 名称 |
2-benzoyl-1-benzylisoquinoline-1-carbonitrile |
InChI |
InChI=1S/C24H18N2O/c25-18-24(17-19-9-3-1-4-10-19)22-14-8-7-11-20(22)15-16-26(24)23(27)21-12-5-2-6-13-21/h1-16H,17H2 |
InChI 键 |
VQBSSSAAVXOLLK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC2(C3=CC=CC=C3C=CN2C(=O)C4=CC=CC=C4)C#N |
规范 SMILES |
C1=CC=C(C=C1)CC2(C3=CC=CC=C3C=CN2C(=O)C4=CC=CC=C4)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-naphthyl)benzamide](/img/structure/B280438.png)

![4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-fluorobenzyl)benzamide](/img/structure/B280441.png)

![1-{[3-(3-bromo-1H-1,2,4-triazol-1-yl)-1-adamantyl]carbonyl}indoline](/img/structure/B280444.png)
![methyl 2-{[(1,2,3-trimethyl-1H-indol-5-yl)carbonyl]amino}benzoate](/img/structure/B280445.png)


![4-Chloro-3-methylphenyl 2-[4-(2-furoyl)-1-piperazinyl]-1-methyl-2-oxoethyl ether](/img/structure/B280449.png)
![3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B280450.png)
![5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-furylmethyl)-2-furamide](/img/structure/B280455.png)

